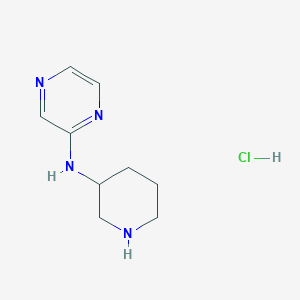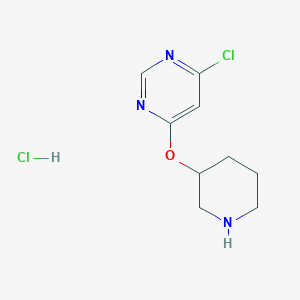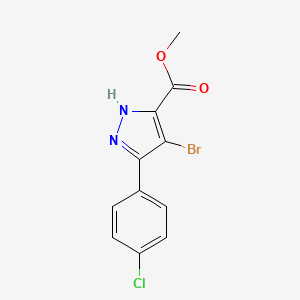
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid
Vue d'ensemble
Description
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid, also known as 2C6P2PCA, is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of the pyridine family, and has a unique chemical structure that allows it to interact with a variety of biological molecules. This compound has been used in studies to investigate the structure and function of proteins, enzymes, and other biomolecules. Additionally, it has been used to study the effects of drugs on biological systems, as well as to develop novel therapeutic agents.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is involved in various chemical synthesis processes. For example, it has been utilized in the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, indicating its potential in facilitating ester formation under mild conditions (Takimoto et al., 1981). This process's yields and rates depend on the types of acids and alcohols used, showcasing the compound's versatility in organic synthesis.
Structural and Molecular Studies
The compound has also been a subject of structural and molecular studies, providing insights into its conformation and hydrogen bonding patterns. For instance, a related compound, 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, was analyzed to understand its molecular structure, revealing intramolecular hydrogen bonding that stabilizes its conformation and intermolecular hydrogen bonding responsible for its packing structure (Wang & Feng, 2010). Such studies are crucial for designing compounds with desired physical and chemical properties.
Spin States and Coordination Chemistry
In coordination chemistry, derivatives of 2,6-di(pyrazol-1-yl)pyridine bearing tether groups, including those related to 2-chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid, have been synthesized to investigate their spin-crossover (SCO) properties in iron(II) complexes. These studies indicate that functional groups linked to the pyridyl ring significantly affect the SCO behavior, which is essential for applications in molecular electronics and spintronic devices (Berdiell et al., 2021).
Materials Science and Polymer Research
In materials science, the compound's derivatives have been explored for their potential in forming new metal-organic frameworks (MOFs). For example, reactions of pyridine-3,5-bis(phenyl-4-carboxylic acid) with lanthanide metal salts under solvothermal conditions produced MOFs with unique properties such as selective CO2 sorption over N2 and photoluminescence, indicating the potential of 2-chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid derivatives in the development of functional materials (Cui et al., 2016).
Propriétés
IUPAC Name |
2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-5-7(11(15)16)6-10(14-8)17-9-3-1-2-4-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBMHSHWHLQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC(=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
acetate](/img/structure/B1419927.png)





![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)


![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)
![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)
![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)